molecular formula C10H12BrNO2 B580388 4-Bromo-2-propoxybenzamide CAS No. 1228957-02-5

4-Bromo-2-propoxybenzamide

Cat. No.: B580388
CAS No.: 1228957-02-5
M. Wt: 258.115
InChI Key: MMWRVFINDRZRPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxybenzamide typically involves the bromination of 2-propoxybenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but it is believed to exert its effects through binding to active sites and altering enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWRVFINDRZRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681826
Record name 4-Bromo-2-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-02-5
Record name 4-Bromo-2-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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